N-benzyl-2-{3-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetamide
Description
N-BENZYL-2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE is a complex organic compound that features an indole core, a benzyl group, and a unique imidazolidinylidene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
Molecular Formula |
C27H22N4O2S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-benzyl-2-[3-[(Z)-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C27H22N4O2S/c32-25(28-16-19-9-3-1-4-10-19)18-30-17-20(22-13-7-8-14-24(22)30)15-23-26(33)31(27(34)29-23)21-11-5-2-6-12-21/h1-15,17H,16,18H2,(H,28,32)(H,29,34)/b23-15- |
InChI Key |
ARTDWOIPTJMDPJ-HAHDFKILSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N(C(=S)N4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=S)N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the benzyl group and the imidazolidinylidene moiety. Key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Benzylation: The indole core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Imidazolidinylidene Moiety: This step involves the reaction of the benzylated indole with a suitable imidazolidinone derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-BENZYL-2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BENZYL-2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core structure.
Imidazolidinone Derivatives: Compounds such as thiazolidinediones and imidazolidinones have similar structural features.
Uniqueness
N-BENZYL-2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE is unique due to its combination of an indole core with a benzyl group and an imidazolidinylidene moiety, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
